Further investigation is necessary to determine the specific synthesis route for [, , ]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-.
Future research directions related to [, , ]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- and related triazolopyrimidines include:
Overall, [, , ]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-, though not directly studied in the provided papers, represents a potential molecule of interest within the wider class of triazolopyrimidines. The diverse biological activities and potential applications of triazolopyrimidines make them promising targets for future research and drug development.
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- is a heterocyclic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique bicyclic structure, which incorporates both triazole and pyrimidine rings. It is primarily classified as an organic compound, as it contains carbon atoms bonded covalently with other elements such as nitrogen and oxygen.
This compound can be sourced from various synthetic pathways in organic chemistry. It falls under the category of heterocyclic compounds, which are organic compounds containing a ring structure that includes atoms of at least two different elements. Based on its structure, it can be further classified into triazoles and pyrimidines, both of which are significant in medicinal chemistry for their biological activities.
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one generally involves several steps:
These synthetic routes are critical in generating derivatives with potential pharmacological properties.
The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one features:
The arrangement of atoms within this structure contributes to its chemical reactivity and biological activity.
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one can participate in various chemical reactions typical for heterocycles:
These reactions highlight the versatility of this compound in organic synthesis.
The mechanism of action for [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one is often studied in relation to its biological activity:
Data from pharmacological studies indicate that modifications to the core structure can enhance efficacy against targeted biological pathways.
The physical properties of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one include:
Chemical properties include its stability under standard laboratory conditions but susceptibility to degradation under extreme pH or temperature conditions.
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one has several notable applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, providing valuable insights into drug design and development.
The core structure of [1,2,4]triazolo[1,5-a]pyrimidine comprises a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring. Standardized IUPAC nomenclature numbers the triazole ring atoms N1-N2-C3-N4-C5a and the pyrimidine ring C5a-C6-C7-N8-C8a-N1, emphasizing the shared N1-C5a bond (Figure 1A) [3]. The subject compound, 2-(hydroxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one, reflects systematic naming:
Table 1: Structural and Physicochemical Comparison of Related Derivatives
Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | XLogP3 |
---|---|---|---|---|---|
2-(Hydroxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | 63870-38-2 | C₇H₈N₄O₂ | 180.16 | 2: -CH₂OH; 5: -CH₃ | -1.2 |
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (unsubstituted at C2) | 2503-56-2 | C₆H₆N₄O | 150.14 | 5: -CH₃ | -0.17 |
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (parent scaffold) | 4866-61-9 | C₅H₄N₄O | 136.11 | None | Not reported |
The chemistry of triazolopyrimidines originated in 1909 with the seminal work of Bülow and Haas, who synthesized the parent scaffold via cyclocondensation reactions [3]. Early methodologies focused on annulation strategies using 1,3-biselectrophilic systems and 3(5)-amino-1,2,4-triazole (AT):
Modern advancements (post-2000) have refined efficiency and regiocontrol:
Table 2: Evolution of Key Synthetic Methods for Triazolopyrimidines
Era | Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|---|
Early (1909) | AT + 1,3-Dicarbonyls | AcOH, reflux; 12-24h | Simple; high yields for symmetric reagents | Poor regioselectivity with unsymmetrical diketones |
Mid-20th C. | Dimroth Rearrangement | Hydrazinylpyrimidine + RCHO; then HCl/Δ | Access to 5-substituted TPs | Harsh conditions; low functional group tolerance |
Modern | Oxidative Cyclization | Pyrimidin-2-yl-amidine + MnO₂/I₂; RT-80°C | Broad substrate scope; mild conditions | Requires pre-formed amidines |
Contemporary | MW-Assisted Cyclocondensation | AT + β-enaminone; MW, 150°C, 10min | Rapid; excellent regiocontrol | Specialized equipment needed |
The triazolopyrimidine scaffold exhibits versatile bioactivity due to its:
Specific applications of the 2-(hydroxymethyl)-5-methyl derivative include:
Table 3: Documented Bioactivities of Triazolopyrimidine Derivatives
Biological Target | Compound Example | Key Structural Features | Reported Activity | Mechanistic Insight |
---|---|---|---|---|
CDK2 Kinase | TP Derivative 19 | 5-Methyl; 2-arylamino | IC₅₀: 0.2–0.5 μM | Competitive ATP binding; H-bonds with Leu83/Glu81 |
PI3Kβ | TP Derivative 23 | 5-Methyl; 2-(methylthio) | IC₅₀: 0.4 nM (PI3Kβ) | Isoform-selective allosteric inhibition |
PDE2 Enzyme | Cpd. in US11186582B2 | 5-Methyl; 2-(hydroxymethyl); 7-cyclic amine | Kᵢ: <100 nM | Binds catalytic pocket; hydroxymethyl enhances solubility |
Leishmania parasites | Cu(II)-TP complex | 5-Methyl; 7-hydroxy; 2-hydroxymethyl | IC₅₀: 1.2 μM | Metal-mediated ROS generation |
Concluding Remarks
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl- exemplifies the strategic importance of functionalized triazolopyrimidines in medicinal chemistry. Its well-defined synthesis, tunable reactivity, and diverse bioactivity—spanning kinase inhibition to metal chelation—highlight its role as a privileged scaffold. Future research will likely exploit its hydroxymethyl group for targeted prodrugs or bioconjugates, expanding its therapeutic relevance.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4